N-Benzyl-N,N-dibutylbutan-1-aminium iodide

Catalog No.
S1902336
CAS No.
60754-76-9
M.F
C19H34IN
M. Wt
403.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzyl-N,N-dibutylbutan-1-aminium iodide

CAS Number

60754-76-9

Product Name

N-Benzyl-N,N-dibutylbutan-1-aminium iodide

IUPAC Name

benzyl(tributyl)azanium;iodide

Molecular Formula

C19H34IN

Molecular Weight

403.4 g/mol

InChI

InChI=1S/C19H34N.HI/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;/h10-14H,4-9,15-18H2,1-3H3;1H/q+1;/p-1

InChI Key

QVGHRPSUYBFXLH-UHFFFAOYSA-M

SMILES

CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.[I-]

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.[I-]
  • Ionic Liquids: N-Benzyl-N,N-dibutylbutan-1-aminium iodide possesses a quaternary ammonium cation, a common structural feature of ionic liquids. Ionic liquids are salts with a melting point below 100°C and unique properties like high thermal stability and miscibility with various organic solvents. Research on novel ionic liquids often explores their potential applications in catalysis, separations, and electrochemistry .
  • Organic Synthesis: The iodide anion (I-) in N-Benzyl-N,N-dibutylbutan-1-aminium iodide can potentially act as a leaving group in organic synthesis reactions. However, further research is needed to determine the specific reactivity of this molecule.

N-Benzyl-N,N-dibutylbutan-1-aminium iodide is a quaternary ammonium compound characterized by the molecular formula C19H34INC_{19}H_{34}IN. This compound features a benzyl group attached to a nitrogen atom that is also bonded to two butyl groups and an iodide ion. It is known for its surfactant properties and is commonly utilized in various chemical applications due to its ability to facilitate reactions across different phases.

Types of Reactions

N-Benzyl-N,N-dibutylbutan-1-aminium iodide primarily engages in nucleophilic substitution reactions, particularly following the S_N2 mechanism. This reactivity is attributed to the presence of the quaternary ammonium structure, which allows for effective interaction with nucleophiles.

Common Reagents and Conditions

The compound can react with various nucleophiles such as hydroxide ions, cyanide ions, and alkoxide ions. These reactions are typically conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile, which enhance nucleophilic attack by stabilizing the transition state.

Major Products

The nature of the products formed from these reactions depends on the specific nucleophile used:

  • Hydroxide ions yield alcohols.
  • Cyanide ions produce nitriles.
    These transformations highlight the compound's versatility in organic synthesis.

N-Benzyl-N,N-dibutylbutan-1-aminium iodide exhibits notable biological activity, particularly in studies related to cell membrane permeability. Its quaternary ammonium structure suggests potential antimicrobial properties, similar to other compounds in its class. Ongoing research aims to explore its effectiveness as an antimicrobial agent and its role in enhancing drug delivery systems.

Synthetic Routes

The synthesis of N-Benzyl-N,N-dibutylbutan-1-aminium iodide typically involves a quaternization reaction. This process includes:

  • Reactants: Benzyl chloride and tributylamine.
  • Iodide Source: Sodium iodide or potassium iodide serves as the halogen source.
  • Solvent: The reaction is often carried out in organic solvents like acetonitrile or acetone under reflux conditions.

Industrial Production

In industrial settings, the synthesis is optimized for higher yields and purity. Large-scale reactors are employed to maintain precise control over reaction conditions, followed by purification processes such as crystallization or distillation.

N-Benzyl-N,N-dibutylbutan-1-aminium iodide finds applications across various fields:

  • Chemistry: Used as a phase transfer catalyst, it facilitates reactions between immiscible phases (e.g., organic and aqueous).
  • Biology: Investigated for its ability to enhance cell membrane permeability.
  • Medicine: Research into its antimicrobial potential continues, given its structural similarities to known disinfectants.
  • Industry: Employed in producing chemical intermediates and stabilizers in formulations.

Research on N-Benzyl-N,N-dibutylbutan-1-aminium iodide has focused on its interactions with biological membranes and other chemical species. Its ability to enhance solubility and facilitate transport across membranes makes it a valuable candidate for drug delivery systems. Studies have indicated that it may influence cellular uptake mechanisms, thereby enhancing the efficacy of therapeutic agents.

Several compounds share structural similarities with N-Benzyl-N,N-dibutylbutan-1-aminium iodide, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
Benzyltriethylammonium iodideEthyl groups instead of butylDifferent hydrophobicity due to shorter alkyl chains
Tetrabutylammonium iodideFour butyl groupsLacks aromatic character; primarily hydrophobic
Benzyltrimethylammonium iodideMethyl groups instead of butylMore polar due to smaller alkyl groups

Uniqueness

N-Benzyl-N,N-dibutylbutan-1-aminium iodide stands out due to its combination of a benzyl group with two butyl groups, providing a balanced hydrophobic-hydrophilic profile. This unique structure enhances its effectiveness as a phase transfer catalyst compared to similar compounds, allowing for improved reaction rates and efficiency in organic synthesis.

The development of N-Benzyl-N,N-dibutylbutan-1-aminium iodide is intrinsically linked to the broader historical evolution of quaternary ammonium chemistry. The fundamental synthetic pathway for creating such compounds was established through the Menshutkin reaction, which converts tertiary amines into quaternary ammonium salts through reaction with alkyl halides. This reaction methodology, first described in historical literature, provided the foundation for synthesizing complex quaternary ammonium compounds including N-Benzyl-N,N-dibutylbutan-1-aminium iodide.

The quaternization process involves the alkylation of tertiary amines by alkyl halides, a reaction that has been widely documented in chemical literature. In the specific case of N-Benzyl-N,N-dibutylbutan-1-aminium iodide, this process would involve the treatment of tributylamine with benzyl iodide or a similar benzylating agent. The reaction typically proceeds through an SN2 mechanism, where benzylic halides serve as excellent alkylating agents due to their enhanced reactivity.

The industrial and research applications of quaternary ammonium compounds began to expand significantly as chemists recognized their unique properties, including their permanent positive charge independent of solution pH. This characteristic distinguishes quaternary ammonium cations from primary, secondary, or tertiary ammonium species, making them particularly valuable in applications requiring stable ionic character.

Role in Quaternary Ammonium Compound Research

N-Benzyl-N,N-dibutylbutan-1-aminium iodide occupies a distinctive position within quaternary ammonium compound research due to its specific structural features and resulting chemical properties. Quaternary ammonium cations demonstrate remarkable stability toward strong electrophiles, oxidants, and acids, while also maintaining resilience against most nucleophiles. This exceptional stability has enabled researchers to isolate many unusual anions as quaternary ammonium salts, expanding the scope of chemical investigation.

The compound serves as an exemplary phase transfer catalyst, facilitating the transfer of ions or molecules between immiscible phases such as organic and aqueous layers. This property stems from the amphiphilic nature of the molecule, where the long alkyl chains provide organic solubility while the ionic character enables interaction with aqueous phases. Research has demonstrated that phase transfer catalysis governed by quaternary ammonium compounds depends on two critical factors: the equilibrium concentration of reacting anions and the rate constant of the reaction.

The iodide counterion in N-Benzyl-N,N-dibutylbutan-1-aminium iodide contributes significantly to its effectiveness as a phase transfer catalyst. Iodide represents one of the more lipophilic anions in the halide series, following the lipophilicity order: hydroxide < sulfate < fluoride < chloride < cyanide < bromide < iodide < perchlorate < thiocyanate. This enhanced lipophilicity enables preferential partitioning into organic phases, facilitating efficient phase transfer processes.

Academic Significance in Modern Synthetic Chemistry

The academic significance of N-Benzyl-N,N-dibutylbutan-1-aminium iodide extends across multiple domains of synthetic chemistry, particularly in catalytic applications and green chemistry initiatives. Research has demonstrated the compound's utility in various organic transformations, including its role as a reagent in synthesis processes and extraction procedures. The compound exhibits thermal stability characteristics that make it suitable for reactions conducted at elevated temperatures, expanding its applicability in synthetic methodologies.

Contemporary research has highlighted the importance of quaternary ammonium iodides in oxidative coupling reactions. Related studies involving tetrabutylammonium iodide have shown that these compounds can catalyze carbon-carbon bond formation through dehydrogenation oxidative coupling mechanisms. In these systems, the iodide component undergoes oxidation to form reactive iodine species that facilitate substrate activation and subsequent coupling reactions.

The compound's applications in organic synthesis demonstrate its versatility as both a phase transfer catalyst and a direct reagent. Research has established that quaternary ammonium iodides can overcome limitations associated with expensive, toxic, and air-sensitive metal catalysts. This capability aligns with current trends in green chemistry, where researchers seek environmentally benign alternatives to traditional catalytic systems.

Modern investigations have revealed that N-Benzyl-N,N-dibutylbutan-1-aminium iodide and related compounds exhibit antimicrobial properties, extending their potential applications beyond pure synthetic chemistry. This biological activity stems from the fundamental characteristics of quaternary ammonium compounds, which can disrupt microbial cell membranes through their surfactant-like properties.

Table 1: Physical and Chemical Properties of N-Benzyl-N,N-dibutylbutan-1-aminium iodide

PropertyValueReference
CAS Number60754-76-9
Molecular FormulaC₁₉H₃₄IN
Molecular Weight403.39 g/mol
Melting Point143-145°C
Physical AppearanceWhite to off-white solid
Storage Conditions2-8°C
Hygroscopic NatureYes
SolubilitySoluble in polar organic solvents

The research landscape surrounding N-Benzyl-N,N-dibutylbutan-1-aminium iodide continues to evolve as scientists explore novel applications in sustainable synthesis. The compound's ability to function effectively in aqueous media represents a significant advantage in green chemistry protocols, where water serves as an environmentally benign solvent. Studies have demonstrated that related quaternary ammonium iodides can catalyze reactions in water at moderate temperatures, providing efficient synthetic routes while minimizing environmental impact.

N-Benzyl-N,N-dibutylbutan-1-aminium iodide represents a quaternary ammonium salt belonging to the benzyltrialkylammonium family of compounds [1] [2]. The International Union of Pure and Applied Chemistry designation follows the systematic nomenclature conventions for quaternary ammonium compounds, where the nitrogen center bears a permanent positive charge independent of solution pH conditions [3]. Alternative nomenclature systems recognize this compound as benzyltributylammonium iodide, benzyl tri-n-butylammonium iodide, and N-benzyl-N,N,N-tributylammonium iodide [1] [4] [5].

The compound's systematic classification places it within the broader category of quaternary ammonium salts, specifically as a Group II quaternary ammonium compound according to Environmental Protection Agency classification schemes [6]. This classification derives from the presence of a benzyl ring structure attached to the quaternary nitrogen center, distinguishing it from simpler alkylammonium derivatives. The Chemical Abstracts Service registry number 60754-76-9 provides unique identification for this specific iodide salt variant [1] [2] [7].

Systematic nomenclature conventions establish the molecular formula as C₁₉H₃₄IN with a molecular weight of 403.38 grams per mole [1] [2] [7]. The structural formula indicates a central quaternary nitrogen atom bonded to three n-butyl chains and one benzyl group, with an iodide counterion maintaining electroneutrality [1] [8]. The MDL number MFCD00011850 serves as an additional identifier in chemical databases [7] [9].

The compound exhibits the characteristic ionic nature of quaternary ammonium salts, existing as discrete cationic and anionic components in both solid and solution phases [3]. The permanently charged quaternary nitrogen center distinguishes this compound from primary, secondary, or tertiary ammonium salts, which exhibit pH-dependent protonation states [3]. This permanent charge characteristic contributes to the compound's stability under various chemical conditions and its utility in phase transfer catalysis applications [4] [7].

Molecular Geometry and Conformational Analysis

The molecular geometry of N-benzyl-N,N-dibutylbutan-1-aminium iodide centers around a quaternary nitrogen atom adopting a slightly distorted tetrahedral configuration [10]. X-ray crystallographic studies of analogous benzyltrialkylammonium compounds reveal carbon-nitrogen bond lengths averaging 1.519 ± 0.013 Ångströms, with bond angles ranging from 109.5° ± 2.1° around the central nitrogen atom [10]. This tetrahedral geometry represents the optimal spatial arrangement for minimizing steric hindrance among the four substituent groups attached to the nitrogen center.

The conformational landscape of this quaternary ammonium compound exhibits significant flexibility due to the presence of three n-butyl chains and one benzyl substituent [11] [12]. Computational studies on related quaternary ammonium structures demonstrate that flexible alkyl chains can adopt multiple conformational states, with extended conformations generally preferred to minimize intramolecular steric interactions [11]. The benzyl group introduces additional conformational complexity through its ability to rotate around the carbon-nitrogen bond, allowing various orientations relative to the alkyl chains.

The alkyl chain conformations in N-benzyl-N,N-dibutylbutan-1-aminium iodide typically adopt extended conformations characteristic of n-butyl substituents in quaternary ammonium environments [11]. These extended conformations minimize gauche interactions between adjacent carbon atoms while maximizing the distance between terminal methyl groups. The flexibility of these chains contributes to the compound's ability to accommodate different packing arrangements in crystalline phases and various solvation environments in solution.

Steric considerations play a crucial role in determining the preferred conformational states of this compound [10]. The presence of three bulky n-butyl chains creates significant steric crowding around the central nitrogen atom, influencing the relative orientations of these substituents. Crystallographic evidence from related compounds suggests that steric constraints can drive conformational changes, including alterations in the relative positioning of substituent groups to opposite faces of aromatic rings when steric bulk increases [10].

The benzyl group orientation exhibits particular sensitivity to steric interactions with the n-butyl chains [10]. Solid-state structural studies of related compounds demonstrate that increasing steric bulk from additional alkyl chains can cause benzyl groups to reorient from preferred conformations to accommodate the increased steric demand. This conformational flexibility contributes to the compound's adaptability in different chemical environments and its effectiveness as a phase transfer catalyst.

Crystallographic Data and Solid-State Arrangement

While specific crystallographic data for N-benzyl-N,N-dibutylbutan-1-aminium iodide remains limited in the literature, related quaternary ammonium iodide salts provide valuable structural insights [13] [14] [15] [16]. Quaternary ammonium iodide compounds typically crystallize in orthorhombic or monoclinic crystal systems, with space groups commonly including Pnma and P2₁/c arrangements [16] [17]. These crystallographic parameters reflect the ionic nature of these compounds and the specific packing requirements imposed by the large organic cations and iodide anions.

The solid-state arrangement of quaternary ammonium iodide salts involves complex three-dimensional networks stabilized by multiple intermolecular interactions [13] [14]. Iodide anions, being large and polarizable, form weak interactions with the positively charged quaternary nitrogen centers and can participate in hydrogen bonding networks with alkyl chain hydrogen atoms [13]. The average nitrogen-iodide distances in related structures range from 4.5 to 5.0 Ångströms, indicating primarily electrostatic rather than direct coordinate bonding interactions [15].

Crystal packing efficiency in these compounds requires accommodation of both the bulky organic cations and the relatively large iodide anions [5] [7]. The melting point of 143-145°C reported for N-benzyl-N,N-dibutylbutan-1-aminium iodide reflects moderate intermolecular interactions consistent with organic ionic compounds of similar molecular weight [5] [7] [18] [9]. This thermal stability indicates reasonably strong crystal lattice forces while maintaining sufficient molecular mobility for phase transitions.

The hygroscopic nature of this compound suggests the presence of accessible sites for water molecule coordination in the crystal structure [5] [7] [18] [9]. Quaternary ammonium iodide salts frequently incorporate water molecules into their crystal lattices, forming hydrated phases that can significantly influence their physical properties and stability [17] [19]. These hydration effects contribute to the compound's sensitivity to atmospheric moisture and the need for appropriate storage conditions.

Intermolecular interactions in the solid state include van der Waals forces between alkyl chains, electrostatic interactions between cationic and anionic components, and potential π-π interactions involving the benzyl aromatic ring [16]. The relatively low melting point compared to smaller quaternary ammonium salts reflects the influence of the bulky n-butyl substituents in reducing crystal packing efficiency and lattice energy [20] [21]. This structural feature contributes to the compound's utility as a phase transfer catalyst by facilitating dissolution and ion mobility.

Comparative Analysis with Analogous Benzyltrialkylammonium Salts

Comparative analysis of N-benzyl-N,N-dibutylbutan-1-aminium iodide with other benzyltrialkylammonium salts reveals systematic trends in physical and chemical properties related to alkyl chain length and anion identity [22] [23] [24]. The progression from benzyltrimethylammonium to benzyltriethylammonium to benzyltributylammonium iodides demonstrates clear structure-property relationships that govern their respective applications and behaviors.

Molecular weight variations across the benzyltrialkylammonium iodide series show predictable increases with alkyl chain extension [20] [21]. Benzyltrimethylammonium iodide exhibits a molecular weight of 277.15 grams per mole, while benzyltriethylammonium iodide reaches 319.23 grams per mole, and N-benzyl-N,N-dibutylbutan-1-aminium iodide achieves 403.38 grams per mole [20] [21]. This systematic increase reflects the cumulative effect of adding methylene units to each alkyl substituent.

Melting point trends across this series reveal interesting thermal stability patterns [20] [21] [18]. Benzyltrimethylammonium iodide exhibits the highest melting point at 178-179°C, followed by benzyltriethylammonium iodide at 171°C, and N-benzyl-N,N-dibutylbutan-1-aminium iodide at 143-145°C [20] [21] [18]. This inverse relationship between alkyl chain length and melting point reflects decreased crystal packing efficiency as steric bulk increases around the quaternary nitrogen center.

Solubility characteristics show systematic variation with alkyl chain length, following established principles for quaternary ammonium compounds [22] [25]. The shorter-chain analogs typically exhibit greater water solubility, while longer-chain derivatives like the tributyl variant show enhanced solubility in organic solvents [22]. This trend makes the tributyl derivative particularly valuable for phase transfer catalysis applications where organic phase solubility is crucial.

Anion effects provide additional comparative insights when examining chloride versus iodide salts of the same cation [26] [27]. N-benzyl-N,N-dibutylbutan-1-aminium chloride, with a molecular weight of 311.93 grams per mole, demonstrates the significant mass contribution of the iodide anion in the corresponding iodide salt [26] [27]. The larger, more polarizable iodide anion generally reduces melting points and alters solubility patterns compared to the smaller chloride anion.

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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